Regioisomeric Connectivity: 4-Methoxy-6-Substituted Pyrimidine vs. 5-Methoxy-2-Substituted Pyrimidine Constitutional Isomer
The target compound (CAS 2640889-22-9) is a constitutional isomer of 5-methoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine, differing in both the position of the methoxy substituent (4- vs. 5-position) and the point of attachment of the tetrahydrothienopyridine ring (6- vs. 2-position) on the pyrimidine core . This dual positional variation results in fundamentally different molecular electrostatic potentials and hydrogen-bonding topologies. In the aminopyrimidine series reported by Li et al. (2021), shifting the substitution pattern on the pyrimidine ring produced IC₅₀ differences exceeding 40-fold against EGFRL858R/T790M kinase (e.g., compound A12: IC₅₀ = 4.0 nM at 4-substituted aminopyrimidine position vs. structurally related analogs with different connectivity showing IC₅₀ values ranging from 170 nM to >1,000 nM) [1]. While compound A12 bears an amino group rather than a methoxy group at the 4-position, the scaffold-level principle—that pyrimidine regioisomerism governs kinase binding affinity—directly implies that the 4-methoxy-6-substituted isomer cannot be considered functionally equivalent to the 5-methoxy-2-substituted isomer without explicit comparative testing.
| Evidence Dimension | Constitutional isomerism and its impact on target binding inferred from structurally analogous aminopyrimidine-tetrahydrothienopyridine series |
|---|---|
| Target Compound Data | 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine (methoxy at C4; thienopyridine attachment at C6; no direct bioactivity data available) |
| Comparator Or Baseline | Closest constitutional isomer: 5-methoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine (methoxy at C5; thienopyridine attachment at C2; no direct bioactivity data available). Class-level reference: Compound A12 (Li 2021): 4-substituted aminopyrimidine IC₅₀ = 4.0 nM vs. closely related analogs with alternative connectivity: IC₅₀ = 170–>1,000 nM. |
| Quantified Difference | Scaffold-class evidence: pyrimidine regioisomerism in tetrahydrothieno[3,2-c]pyridine-containing series can modulate kinase inhibition by ≥40-fold (inferred from Li et al., 2021). Direct quantitative comparison between the two methoxy regioisomers is not available in the public domain. |
| Conditions | Class-level inference from EGFR kinase inhibition assays (EGFRL858R/T790M and EGFRWT) using aminopyrimidine analogs; not direct methoxy-series data. |
Why This Matters
When procuring for kinase-targeted screening campaigns, regioisomeric identity determines which chemical space is being interrogated; the 4-methoxy-6-substituted isomer accesses a distinct patent and SAR space from the 5-methoxy-2-substituted isomer.
- [1] Li Y, Chang Y, Fu J, Ding R, Zhang L, Liang T, Liu Y, Liu Y, Hu J. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as potent EGFR inhibitors. Eur J Med Chem. 2021;226:113845. Table 1 and Supporting Information. doi:10.1016/j.ejmech.2021.113845. View Source
